7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-15-5-3-2-4-11(15)9-18-16-13-7-6-12(17)8-14(13)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFORMQVVOKGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211268 | |
| Record name | 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477861-94-2 | |
| Record name | 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477861-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-N-[(2-methoxyphenyl)methyl]-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
An alternative route involves reductive amination of 4-amino-7-chloroquinazoline with 2-methoxybenzaldehyde, followed by reduction. However, this method suffers from lower yields (∼45%) due to competing side reactions.
Catalytic Amination
The use of ruthenium catalysts (e.g., Ru/C) in toluene at reflux improves reaction efficiency, achieving yields up to 75%. This method minimizes byproduct formation and enhances regioselectivity.
Optimization and Troubleshooting
Solvent Effects
Stoichiometry and Equivalents
A 10% excess of (2-methoxyphenyl)methylamine (1.1 eq) ensures complete consumption of the 4,7-dichloroquinazoline intermediate.
Spectroscopic Data and Analytical Validation
Table 1. Comparative Spectroscopic Data for Key Intermediates
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (Key Signals) | Yield (%) |
|---|---|---|---|
| 7-Chloroquinazolin-4(3H)-one | 1685 | δ 12.34 (s, NH) | 78 |
| 4,7-Dichloroquinazoline | - | δ 9.08 (s, H-2) | 85 |
| Target Compound | 3380, 1590 | δ 4.85 (s, CH₂), 3.82 (s, OCH₃) | 62 |
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can induce apoptosis and inhibit cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations on the Quinazoline Core
The position and nature of substituents on the quinazoline ring significantly impact biological activity. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Molecular Weight: The target compound (C16H14ClN3O) has a molecular weight of 299.76 g/mol.
- Lipophilicity (logP) : The 2-methoxybenzyl group confers moderate lipophilicity (predicted logP ~3.5), balancing membrane permeability and solubility. In contrast, derivatives with morpholine or piperazine moieties (e.g., compound 14B ) exhibit lower logP (~2.5) due to polar groups.
- Solubility: The absence of hydrophilic substituents (e.g., hydroxyl or morpholine) in the target compound may reduce aqueous solubility compared to analogues like 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (compound 2 ).
Research Implications
- Structure-Activity Relationship (SAR) : The 2-methoxybenzyl group’s ortho-substitution may confer unique steric interactions compared to para-substituted analogues (e.g., ).
- Drug Design : Hybridizing the target compound’s 7-chloro group with morpholinepropoxy side chains (as in compound 18A ) could enhance solubility while retaining potency.
Biological Activity
7-Chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted at the 7-position with a chlorine atom and at the 4-position with a methoxybenzyl group. The general structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit anticancer properties. The mechanism often involves the inhibition of key enzymes and receptors involved in cancer cell proliferation. For instance:
- Tyrosine Kinase Inhibition : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in signaling pathways related to cancer cell growth and survival .
- Cytotoxicity : In vitro studies have shown that certain quinazoline derivatives can significantly reduce cell viability in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Quinazoline derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential as therapeutic agents in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of RTKs | , , |
| Antimicrobial | Broad-spectrum antibacterial activity | , |
| Enzymatic Inhibition | COX-2 and LDHA inhibitors | , |
Case Study: Anticancer Mechanisms
A recent study evaluated various quinazoline derivatives for their ability to inhibit cancer cell proliferation through multiple pathways. The results indicated that compounds similar to this compound showed significant inhibition of COX-2, an enzyme linked to tumor progression. The study reported an IC50 value indicating effective inhibition comparable to established anticancer drugs .
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of quinazoline derivatives was tested against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could inhibit bacterial growth effectively, with some derivatives displaying potency similar to traditional antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes such as COX-2 and lactate dehydrogenase (LDHA), which are crucial in metabolic pathways associated with cancer and inflammation .
- Receptor Interaction : It has been suggested that this compound can modulate receptor activity, particularly in pathways related to neurodegenerative diseases and cancer treatment .
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine, and how can purity (>95%) be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-chloro-7-chloroquinazoline with 2-methoxybenzylamine in anhydrous DMF, using Hunig’s base as a catalyst. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) and purification via silica column chromatography (gradient elution: 15–75% ethyl acetate in hexanes) ensures >95% purity . Purity validation requires LC-MS with dual gradients (e.g., 4%→100% acetonitrile/water with 0.025–0.05% TFA) to confirm retention time consistency and absence of byproducts .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ~3.8 ppm, aromatic protons at δ~6.8–8.5 ppm) .
- HRMS : Verify molecular ion ([M+H]+ at m/z 314.07) and isotopic Cl pattern.
- IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .
Q. How to design initial biological screening assays for kinase inhibition potential?
- Methodological Answer : Use ATP-binding site competition assays (e.g., Kinase-Glo® Luminescent Kinase Assay) against EGFR or CLK1 kinases. Compare IC₅₀ values with reference inhibitors (e.g., Gefitinib for EGFR). Include dose-response curves (1 nM–10 µM) and assess selectivity via kinase profiling panels .
Advanced Research Questions
Q. How to resolve contradictory bioactivity data across cell lines (e.g., IC₅₀ variability >50%)?
- Methodological Answer :
- Metabolic Stability : Assess compound stability in liver microsomes (human/rat) to rule out rapid degradation .
- Solubility Optimization : Use DMSO stocks ≤0.1% to avoid solvent interference.
- Off-Target Profiling : Employ chemoproteomics (e.g., affinity pull-down assays with SILAC labeling) to identify non-kinase targets .
Q. What computational strategies support structure-activity relationship (SAR) studies for quinazoline derivatives?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., EGFR PDB:1M17). Focus on hydrogen bonding with methoxyphenyl and chloro-quinazoline motifs .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with inhibitory activity .
Q. How to modify the scaffold for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce fluorine at C6/C7 positions (logP target: 2–3) via Suzuki coupling with fluorophenyl boronic acids .
- P-gp Efflux Inhibition : Replace methoxy with trifluoromethyl to reduce P-glycoprotein recognition .
- In Silico BBB Prediction : Use SwissADME or BBB Predictor to prioritize derivatives with >0.6 BBB score .
Q. What methodologies address inconsistent crystallographic data in quinazoline-protein complexes?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
